2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinazolinone derivative, which is a class of compounds that often exhibit biological activity and are of interest in medicinal chemistry . The molecule also contains a morpholino group, a dimethoxyphenethyl group, and a fluorophenyl group.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. These include a quinazolinone core, a morpholino group, a dimethoxyphenethyl group, and a fluorophenyl group. Each of these groups will contribute to the overall properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would be influenced by factors such as the presence of the polar morpholino group and the nonpolar dimethoxyphenethyl and fluorophenyl groups .Applications De Recherche Scientifique
Antitumor Activity
A study found that analogs of quinazolinones, similar in structure to the compound , demonstrated significant antitumor activity. Specifically, derivatives such as 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide showed broad spectrum antitumor activity with mean GI50 values indicating potent efficacy against cancer cell lines, including CNS, renal, breast, and leukemia cell lines. This suggests the potential of similar compounds, including 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-fluorophenyl)acetamide, in cancer treatment (Al-Suwaidan et al., 2016).
Cytotoxic Activity
Another study synthesized compounds structurally related to the compound , demonstrating cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. This indicates the potential of such compounds in targeted cancer therapies (Nguyen et al., 2019).
Anti-Inflammatory and Analgesic Potential
Quinazolinone derivatives have also been evaluated for their anti-inflammatory and analgesic activities. Compounds with a similar structural framework have shown significant efficacy in reducing inflammation and pain in experimental models, suggesting possible therapeutic applications for the compound (Rajasekaran et al., 2011).
Antimicrobial Properties
Additionally, certain quinazolinone analogs have demonstrated antimicrobial activities. This indicates the potential of the compound in combating microbial infections, given its structural similarities to these effective antimicrobial agents (Gul et al., 2017).
VEGFR-2 and EGFR Tyrosine Kinase Inhibition
A study indicated that quinazolinone-based derivatives can inhibit VEGFR-2 and EGFR tyrosine kinases, suggesting a potential role in cancer treatment through the inhibition of these critical enzymes. This could implicate the compound in similar therapeutic applications (Riadi et al., 2021).
Antifungal Properties
Derivatives of 2-oxo-morpholin-3-yl-acetamide, a structurally similar compound, exhibited broad-spectrum antifungal properties. This suggests potential antifungal applications for the compound (Bardiot et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O5S/c1-38-26-10-3-20(17-27(26)39-2)11-12-35-29(37)24-18-23(34-13-15-40-16-14-34)8-9-25(24)33-30(35)41-19-28(36)32-22-6-4-21(31)5-7-22/h3-10,17-18H,11-16,19H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXOHHBHVCQPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-fluorophenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.